N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzylpiperazine substituent at the 4-position of the pyrimidine core and a 2-naphthamide group attached via an ethyl linker. The benzylpiperazine moiety likely enhances binding to hydrophobic pockets in target enzymes, while the naphthamide group contributes to π-π stacking interactions, influencing potency and selectivity.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O/c37-29(25-11-10-23-8-4-5-9-24(23)18-25)30-12-13-36-28-26(19-33-36)27(31-21-32-28)35-16-14-34(15-17-35)20-22-6-2-1-3-7-22/h1-11,18-19,21H,12-17,20H2,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPEBVAIOZPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions, starting from readily available starting materials
Formation of 4-benzylpiperazine: : This can be synthesized via a nucleophilic substitution reaction between benzyl chloride and piperazine under basic conditions.
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine: : This involves cyclization of suitable starting materials under specific conditions to form the pyrazolopyrimidine core.
Coupling Reaction: : The final step involves coupling the 4-benzylpiperazine with the pyrazolopyrimidine and naphthamide moieties through suitable linkers under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, solvent, and catalyst choices, to ensure high yield and purity on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides and other oxidation products.
Reduction: : It can be reduced using suitable reducing agents to modify functional groups within the molecule.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction type, the major products formed can include various derivatives of the parent compound with modified functional groups, which can further enhance its properties and applications.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses due to its unique structural features and biological activity.
Industry: : Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various physiological effects, making it a compound of interest in therapeutic research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs are compared based on substituent variations, molecular weight, and synthesis data (Table 1).
Key Observations:
- Substituent Effects :
- The benzylpiperazine group (e.g., in ) increases molecular weight and hydrophobicity compared to phenylpiperazine () or simpler alkyl/aryl groups. This may enhance membrane permeability but reduce aqueous solubility.
- 2-Naphthamide (in the target compound and VU01 ) provides a bulky aromatic system, likely improving binding affinity through van der Waals interactions compared to smaller groups like benzamide () or thiophen-2-ylacetamide ().
- Synthetic Yields : Pyrazolo[3,4-d]pyrimidine derivatives typically exhibit moderate to high yields (67–80% in ), though data for the target compound are unavailable.
Phospholipase D (PLD) Inhibition:
- VU0155056 (VU01) , a structural analog with a naphthamide group, inhibits PLD with an IC₅₀ of ~20 nM . The target compound’s benzylpiperazine substituent may further modulate potency by altering interactions with the enzyme’s hydrophobic subpockets.
Kinase Selectivity:
Pharmacokinetic and Solubility Considerations
- Naphthamide vs. Benzamide: The naphthamide group (logP ~4.5) may reduce aqueous solubility compared to benzamide analogs (logP ~3.5), necessitating prodrug strategies or nanoparticle delivery .
Q & A
Q. What are the key synthetic challenges in preparing N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyrazolo[3,4-d]pyrimidine core with the benzylpiperazine moiety and subsequent naphthamide functionalization. Key challenges include:
- Steric hindrance during nucleophilic substitution at the pyrimidine C4 position due to bulky substituents.
- Optimizing solvent systems (e.g., DMF or DCM) and temperature (80–100°C) to enhance reactivity .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Yields can be improved by using catalytic bases like triethylamine or DMAP to facilitate coupling reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-spectral analysis :
- 1H/13C NMR to verify proton environments (e.g., naphthamide aromatic signals at δ 7.4–8.2 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C31H31N7O: 542.2664) .
- FTIR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition assays (e.g., JAK2 or Aurora kinases) due to the pyrazolo-pyrimidine core’s ATP-competitive binding .
- Cellular cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) .
- Receptor binding studies (e.g., serotonin or dopamine receptors) via radioligand displacement assays, given the benzylpiperazine moiety’s GPCR affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for analogs?
- Methodological Answer :
- Systematic substitution : Compare analogs with variations in the benzylpiperazine (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) or naphthamide groups. For example, electron-withdrawing substituents on the benzyl group may enhance kinase affinity but reduce solubility .
- Computational docking (AutoDock Vina) to map binding interactions and identify critical residues (e.g., hinge region of kinases) .
- Meta-analysis of published data to reconcile discrepancies (e.g., conflicting IC50 values due to assay conditions) .
Q. What strategies mitigate off-target effects during pharmacological evaluation?
- Methodological Answer :
- Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Metabolic stability assays (e.g., liver microsomes) to predict cytochrome P450 interactions .
- Proteome-wide profiling (thermal shift assays) to detect non-target protein binding .
Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration for CNS applications?
- Methodological Answer :
- LogP optimization : Aim for 2–3 using substituents like trifluoromethyl (reduces polarity) .
- P-glycoprotein efflux assays (Caco-2 cells) to identify derivatives with reduced efflux ratios .
- In silico BBB permeability predictors (e.g., SwissADME) to guide structural modifications .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Standardize experimental conditions : Use identical solvents (e.g., DMSO stock concentration ≤10 mM) and pH buffers (e.g., PBS at pH 7.4) .
- Forced degradation studies (heat, light, oxidation) to identify instability hotspots (e.g., hydrolysis of the amide bond under acidic conditions) .
- Collaborative validation via inter-laboratory reproducibility trials .
Experimental Design
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats (dose: 10 mg/kg) .
- Xenograft models : Test antitumor efficacy in immunodeficient mice (e.g., NOD/SCID) with human tumor implants .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to detect organ toxicity .
Critical Analysis of Existing Literature
Q. What gaps exist in current research on this compound class, and how can they be addressed?
- Methodological Answer :
- Understudied targets : Limited data on epigenetic modulation (e.g., HDAC inhibition) despite structural similarity to known inhibitors .
- Advanced formulation : Lack of nanoparticle delivery systems to enhance bioavailability .
- Mechanistic depth : Few studies use CRISPR-Cas9 knockout models to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
